molecular formula C12H11NO5 B2545329 Methyl 2-(phthalimidooxy)propionate CAS No. 131042-52-9

Methyl 2-(phthalimidooxy)propionate

Cat. No. B2545329
CAS RN: 131042-52-9
M. Wt: 249.222
InChI Key: OJPDWUYTGIKAMD-UHFFFAOYSA-N
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Description

Methyl 2-(phthalimidooxy)propionate is a compound that has been studied in various contexts due to its potential applications in fields such as herbicide development, coordination polymer synthesis, and pharmaceutical chemistry. The compound is characterized by the presence of a phthalimido group attached to a propionate ester, which can influence its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of compounds related to methyl 2-(phthalimidooxy)propionate involves various chemical reactions. For instance, the synthesis of methyl 2,6-anhydro-3-deoxy-3-phthalimido-α-d-mannopyranoside, a compound with a similar phthalimido group, was achieved by reacting methyl 2,6:3,4-dianhydro-α-d-altropyranoside with a mixture of phthalimide and potassium phthalimide . Another related synthesis is the preparation of 2-N-phthalimido-2-methyl propan-1-ol, which was obtained by refluxing phthalic anhydride with 2-amino-2-methyl propan-1-ol .

Molecular Structure Analysis

The molecular structure of compounds containing phthalimido groups has been extensively studied using techniques such as X-ray crystallography. For example, the crystal structure of a phenoxy-phenoxy grass herbicide closely related to methyl 2-(phthalimidooxy)propionate was determined, revealing little conformational change associated with the presence of the substituent methyl ester group . Similarly, the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate, another related compound, was analyzed, showing intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of phthalimido-related compounds includes various types of reactions such as acylation, halogenation, and oxidation. For instance, methyl (S)-2-phthalimido-4-oxobutanoate was synthesized through a series of reactions including acylation and chlorination . The reactivity of these compounds is crucial for their potential applications in the synthesis of polymers, pharmaceuticals, and other chemical products.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-(phthalimidooxy)propionate derivatives are influenced by their molecular structure. The synthesis of cobalt(II) and copper(II) coordination polymers assembled by phthalate and 4-methylimidazole demonstrated the importance of the phthalate ion in forming helical chains and 2D networks, which are significant for the material's magnetic properties . The thermal and magnetic susceptibilities of these compounds were also studied, providing insights into their physical properties .

Scientific Research Applications

Anticonvulsant Activity

Methyl 2-(phthalimidooxy)propionate has been studied for its potential anticonvulsant activity. Research has shown that while some derivatives, including methyl (phthalimidooxy)acetate, initially displayed anticonvulsant effects in chicks, they were inactive in further tests in mice for seizure control (Edafiogho et al., 1991).

Adsorption Properties

This compound has been evaluated in environmental contexts, particularly in the adsorption of hazardous chemicals from water. For example, research involving the adsorption of 2-(2-methyl-4-chlorophenoxy) propionic acid from water using zinc hydroxide included modelling studies of the adsorption process (Kamaraj et al., 2018).

Retinal Effects

Studies have also explored the retinopathic effects of methyl 2-(ureidooxy) propionate and related compounds. These studies have indicated potential ocular toxicity at certain doses in rats (Lee et al., 1979).

Herbicidal Applications

Research into herbicidal properties has shown that methyl 2-(phthalimidooxy)propionate derivatives can be effective as selective grass herbicides. They inhibit the growth of certain plant species and have been considered for practical weed control (Nestler et al., 1979).

Chemical Synthesis and Crystal Structure

The compound has been synthesized and characterized for chemical and crystal structure analysis. Such studies contribute to the understanding of its properties and potential applications in various fields, including material science and pharmaceuticals (Kennard et al., 1982).

Enantioselectivity in Kinetic Resolution

Methyl 2-(phthalimidooxy)propionate has been used in studies to improve the enantioselectivity of enzymes, which is important in the production of chiral compounds in pharmaceuticals (Cipiciani et al., 1998).

Potential Hypolipidemic Activity

There is research exploring the potential of methyl 2-(phthalimidooxy)propionate derivatives for hypolipidemic activity, indicating a possible role in the management of lipid disorders (El-Zahabi et al., 2010).

Applications in Copolymer Synthesis

It has been used in the synthesis of copolymers, expanding its potential applications in materials science and engineering (Balaji et al., 1999).

Use in Enzymatic Hydrolysis

Methyl 2-(phthalimidooxy)propionate derivatives have been used in enzymatic hydrolysis processes, indicating their potential in industrial applications such as the production of pharmaceuticals (Bevilaqua et al., 2005).

properties

IUPAC Name

methyl 2-(1,3-dioxoisoindol-2-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-7(12(16)17-2)18-13-10(14)8-5-3-4-6-9(8)11(13)15/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPDWUYTGIKAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)ON1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(phthalimidooxy)propionate

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